

CAS number 51644-96-3 chemical information

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An In-depth Technical Guide to CAS number 51644-96-3: N-Boc-1,5-diaminopentane

This technical guide provides comprehensive information on the chemical compound with CAS number 51644-96-3, identified as N-Boc-1,5-diaminopentane. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its properties, synthesis, and key applications.

Chemical Identification and Properties

N-Boc-1,5-diaminopentane, also known as tert-Butyl (5-aminopentyl)carbamate or N-Boc-cadaverine, is a mono-protected diamine that serves as a versatile building block in organic synthesis and bioconjugate chemistry.[1] The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the amine functionalities allows for selective reactions at the free amine, making it a valuable reagent in multi-step synthetic processes.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	51644-96-3
Chemical Name	N-Boc-1,5-diaminopentane
Synonyms	tert-Butyl (5-aminopentyl)carbamate, N-Boc- cadaverine
Molecular Formula	C10H22N2O2
Molecular Weight	202.30 g/mol
InChI Key	DPLOGSUBQDREOU-UHFFFAOYSA-N
SMILES	CC(C)(C)OC(=O)NCCCCCN

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to light yellow liquid/oil
Density	0.972 g/mL at 20 °C
Boiling Point	309.2 °C at 760 mmHg
Flash Point	109 °C
Refractive Index	n20/D 1.460
Purity	≥97.0%
Storage Temperature	2-8°C, under inert gas

Experimental Protocols Synthesis of N-Boc-1,5-diaminopentane

Two common methods for the synthesis of N-Boc-1,5-diaminopentane are outlined below.

Method 1: Synthesis in Methanol



This procedure involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate in methanol.

 Materials: 1,5-diaminopentane, di-tert-butyl dicarbonate, methanol, chloroform, ammonia, silica gel.

Procedure:

- Prepare a solution of di-tert-butyl dicarbonate (100 mmol) in methanol (20 mL) under ice bath cooling.
- Slowly add this solution dropwise over 30 minutes to a stirred solution of 1,5diaminopentane (20 mmol) in methanol (160 mL).
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.
- Remove the solvent by distillation under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using an eluent of chloroform:methanol:ammonia (10:1:0.1) to yield tert-butyl N-(5-aminopentyl)carbamate.
 [2]

Method 2: Synthesis in 1,4-Dioxane

This alternative method utilizes 1,4-dioxane as the solvent.

 Materials: 1,5-diaminopentane, di-tert-butyl dicarbonate, 1,4-dioxane, water, dichloromethane.

Procedure:

- Dissolve 1,5-diaminopentane (73.31 mmol) in 25 mL of 1,4-dioxane.
- Add a solution of di-tert-butyl dicarbonate (9.16 mmol) in 10 mL of 1,4-dioxane dropwise at 0°C.
- Stir the mixture at room temperature for 22 hours.



- Remove the solvent using a rotary evaporator.
- Dissolve the residue in water and remove any insoluble material by filtration.
- Extract the aqueous solution three times with dichloromethane.
- Combine the organic layers and wash twice with water.
- Remove the dichloromethane using a rotary evaporator to obtain the product as an oil.[2]

Application in PROTAC Synthesis (General Protocol)

N-Boc-1,5-diaminopentane is a key linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a general solid-phase synthesis protocol.

- Materials: E3 ligase ligand-functionalized resin, N-Boc-1,5-diaminopentane, Protein of Interest (POI) ligand with a carboxylic acid, trifluoroacetic acid (TFA), dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), HATU, dimethylformamide (DMF), methanol (MeOH).
- Procedure:
 - Linker Coupling:
 - Swell the E3 ligase ligand-functionalized resin in DMF.
 - To the resin, add a solution of N-Boc-1,5-diaminopentane (2 eq.) and DIPEA (4 eq.) in DMF.
 - Shake the reaction mixture at room temperature for 24 hours.
 - Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
 - Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.



- Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM. Wash again with DCM.
- POI Ligand Coupling:
 - To the resin, add a solution of the POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
 - Shake the mixture at room temperature for 16 hours.
 - Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
- Cleavage and Purification:
 - Cleave the final PROTAC from the resin using an appropriate cleavage cocktail.
 - Purify the crude product by preparative HPLC.

Application in Functionalized Porphyrin Synthesis (Representative Protocol)

N-Boc-1,5-diaminopentane can be used to introduce an amino functionality to a porphyrin core, which is useful for developing photosensitizers for Photodynamic Therapy (PDT).

- Materials: 5-(4-formylphenyl)-10,15,20-triphenylporphyrin, N-Boc-1,5-diaminopentane, sodium triacetoxyborohydride, dichloromethane (DCM), trifluoroacetic acid (TFA).
- Procedure:
 - Reductive Amination:
 - Dissolve 5-(4-formylphenyl)-10,15,20-triphenylporphyrin (1 eq.) and N-Boc-1,5-diaminopentane (1.2 eq.) in anhydrous DCM.
 - Stir the mixture at room temperature for 1 hour.
 - Add sodium triacetoxyborohydride (1.5 eq.) and continue stirring for 12 hours.



- Quench the reaction with water and extract with DCM.
- Dry the organic layer over sodium sulfate and purify by column chromatography to yield the Boc-protected amino-functionalized porphyrin.
- Boc Deprotection:
 - Dissolve the purified porphyrin in DCM.
 - Add an excess of TFA (20-50% v/v in DCM).
 - Stir at room temperature for 1-2 hours.
 - Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to obtain the final amino-functionalized porphyrin.

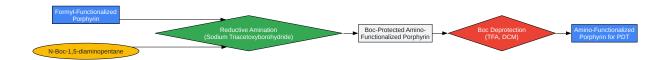
Mandatory Visualizations



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Caption: Workflow for solid-phase synthesis of a PROTAC.





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Caption: Synthesis of an amino-functionalized porphyrin.

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References

- 1. 51644-96-3|tert-Butyl (5-aminopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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